3-(Chloromethyl)isoxazole

Übersicht

Beschreibung

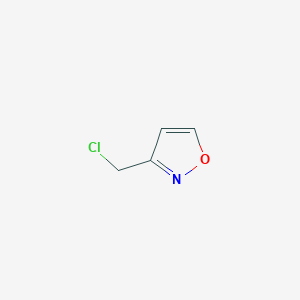

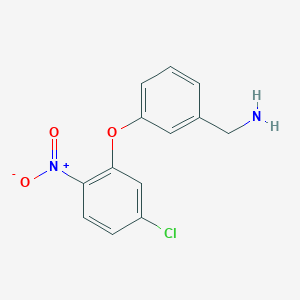

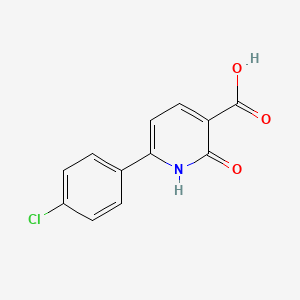

3-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in ethanol. The reaction is heated to reflux and monitored by thin layer chromatography. The reaction mixture is then poured into ice water, extracted with dichloromethane, and the organic phases are combined. The mixture is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and then distilled under vacuum to collect the 3-chloromethylisoxazole .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The chloromethyl group is attached to the carbon atom next to the oxygen atom .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 117.53 g/mol. It has a XLogP3-AA value of 0.8, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has one rotatable bond. Its exact mass and monoisotopic mass are both 116.9981414 g/mol. Its topological polar surface area is 26 Ų. It has seven heavy atoms and carries no formal charge .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

3-(Chloromethyl)isoxazole is a precursor in the synthesis of various chemical compounds. A notable application is in the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which are evaluated for insecticidal activity (Yu et al., 2009). Additionally, the compound serves as a starting material in synthesizing functional isoxazole derivatives through reactions with substituted phenols and other nucleophiles (Potkin et al., 2015).

Agricultural and Industrial Applications

Isoxazole derivatives, including those derived from this compound, show potential in agriculture and industry. For instance, derivatives like 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit herbicidal activity against a range of weeds (Hamper et al., 1995). Additionally, isoxazoles are used in various applications like fluorescent probes for lipids and as organic electrolytes for batteries (Fascio et al., 2000).

Photophysical and Electrochemical Properties

Studies have been conducted on isoxazole derivatives, including 4-(chloromethyl)-3,5-dimethylisoxazole, to understand their structural, spectroscopic, and electrochemical properties. These properties are relevant for applications in materials science, such as in the development of photovoltaic devices (Kavitha & Velraj, 2016).

Pharmaceutical Research

In pharmaceutical research, isoxazole derivatives have been explored for their potential biological activities. N-phenyl-5-carboxamidyl isoxazoles, for example, have been investigated for their anticancer activity, highlighting the versatility of isoxazole compounds in medicinal chemistry (Shaw et al., 2012).

Material Science Applications

Isoxazoles are also significant in material science. A study focusing on the synthesis and analysis of a novel isoxazole for electronic organic materials showcases their potential in this field (de Brito et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 3-(Chloromethyl)isoxazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease .

Mode of Action

This compound interacts with AChE by binding to its active site . This interaction inhibits the activity of AChE, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to prolonged stimulation of cholinergic receptors. This can result in various downstream effects, depending on the location and type of the cholinergic receptors .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which may have various effects at the molecular and cellular levels, depending on the specific context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also influence the compound’s action .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFCBJOVMMLPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406737 | |

| Record name | 3-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57684-71-6 | |

| Record name | 3-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(chloromethyl)isoxazole a good starting point for developing new insecticides?

A1: The first article demonstrates that the chlorine atom in this compound can be readily substituted by various nucleophiles, including arylthiols. [] This allows for the facile introduction of diverse substituents, which is crucial for exploring structure-activity relationships (SAR) and optimizing insecticidal activity. Furthermore, the isoxazole ring itself can be further functionalized, as exemplified by the transformation of the 4 and 5 positions into carboxamide groups. [] This versatility in structural modification makes this compound a valuable scaffold for developing new insecticides with potentially improved efficacy and selectivity.

Q2: How does the structural diversity of the synthesized isoxazole derivatives relate to their insecticidal activity?

A2: While the provided abstract doesn't detail specific structure-activity relationships, it does mention that a subset of 80 synthesized trisubstituted isoxazoles underwent insecticidal activity evaluation. [] This suggests that researchers were indeed investigating how different substituents on the isoxazole core affect insecticidal potency. Further investigation into the full publication and associated data repositories would be needed to uncover specific SAR trends and identify structural features contributing to enhanced insecticidal activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)

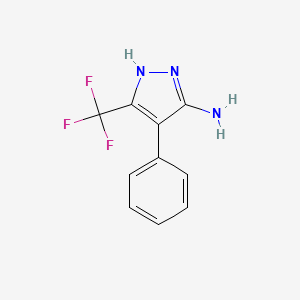

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)

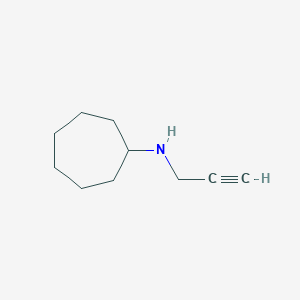

![N-[(3-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B1366015.png)